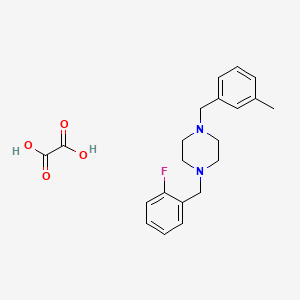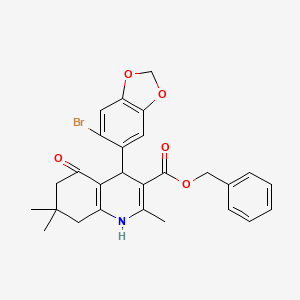
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide, also known as Clomeleon, is a genetically encoded fluorescent protein that has been extensively used in scientific research. Clomeleon is a calcium sensor that allows researchers to monitor changes in intracellular calcium levels in real-time.
Mecanismo De Acción
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is a genetically encoded calcium sensor that consists of two fluorescent proteins, yellow fluorescent protein (YFP) and cyan fluorescent protein (CFP), connected by a calcium-binding domain. In the absence of calcium, the two fluorescent proteins are in close proximity, resulting in energy transfer from CFP to YFP and fluorescence resonance energy transfer (FRET). When calcium binds to the calcium-binding domain, it induces a conformational change that separates the two fluorescent proteins, reducing FRET and increasing YFP fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular physiology and viability. However, it is important to note that the expression level of this compound can affect its performance, and high expression levels can lead to non-specific binding and interference with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide is its ability to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying cellular processes. Additionally, this compound is genetically encoded, allowing for targeted expression in specific cell types or tissues. However, there are also limitations to using this compound, including the need for specialized equipment and expertise to perform FRET imaging, and the potential for non-specific binding and interference with cellular processes at high expression levels.
Direcciones Futuras
There are many potential future directions for the use of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide in scientific research. One area of interest is the development of improved calcium sensors with higher sensitivity and specificity. Additionally, there is a need for the development of new imaging techniques that can be used to monitor calcium dynamics in vivo. Finally, there is a growing interest in the use of this compound and other genetically encoded sensors to study cellular processes in disease models and drug discovery.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methoxyethyl)-4-methylbenzamide involves the use of solid-phase peptide synthesis. The peptide backbone of this compound is synthesized using Fmoc chemistry, and the fluorophores are attached using copper-catalyzed azide-alkyne cycloaddition. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been widely used in scientific research to study intracellular calcium dynamics. Calcium is a critical signaling molecule that regulates many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the mechanisms underlying these processes.
Propiedades
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(10(12)7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJSMSJTUIBGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)